3,3-Dimethylpiperazin-2-one

Lipophilicity LogP Physicochemical Properties

SAR studies on piperazinone-based inhibitors are often confounded by scaffold flexibility and poor metabolic stability. 3,3-Dimethylpiperazin-2-one (CAS 22476-74-0) resolves this with gem-dimethyl conformational rigidity, sterically shielding the amide bond from enzymatic hydrolysis while maintaining drug-like properties (logP ~ -0.54, solubility ~13 g/L). Key differentiators: • Validated in PI3Kδ inhibitor programs (PDB 5VLR) & nanomolar PAR2 antagonists (e.g., I-191) • Enhanced metabolic stability vs. unsubstituted piperazinones for reliable hit-to-lead optimization • Supplied with full analytical characterization (NMR, HPLC); bulk quantities available.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 22476-74-0
Cat. No. B1295987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpiperazin-2-one
CAS22476-74-0
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)NCCN1)C
InChIInChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9)
InChIKeyZBFIRYWCOIYJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpiperazin-2-one Overview


3,3-Dimethylpiperazin-2-one (CAS 22476-74-0) is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It belongs to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group at the 2-position, with gem-dimethyl substitution at the 3-position [1]. This compound is typically a white to off-white crystalline solid with a melting point of approximately 134 °C and a predicted boiling point of 275.0 ± 33.0 °C at 760 mmHg . It is soluble in organic solvents such as alcohols, ethers, and ketones, with an estimated water solubility of approximately 13,310 mg/L at 25 °C based on its estimated log Kow of -0.54 . The compound is primarily utilized as a versatile building block and advanced intermediate in medicinal chemistry, particularly in the synthesis of PI3Kδ inhibitors and other biologically active molecules .

1
Scaffold Conformationally restricted piperazinone core for structure-based drug design
2
Property Reported moderate lipophilicity and solubility for balanced ADME profile
3
Use context Building block for PI3Kδ inhibitor synthesis and SAR exploration

Why 3,3-Dimethylpiperazin-2-one Is Irreplaceable


The gem-dimethyl substitution at the 3-position of 3,3-dimethylpiperazin-2-one imparts distinct physicochemical properties and conformational rigidity that differentiate it from unsubstituted or mono-substituted piperazinone analogs [1]. This specific substitution pattern influences key parameters such as lipophilicity (logP), aqueous solubility, and basicity (pKa), which in turn affect the pharmacokinetic and pharmacodynamic profiles of derived compounds . For instance, the gem-dimethyl group enhances metabolic stability by sterically shielding the adjacent amide bond from enzymatic hydrolysis, a feature that is absent in compounds like 2-piperazinone or 3-methylpiperazin-2-one . Consequently, simply substituting 3,3-dimethylpiperazin-2-one with a generic piperazinone in a synthetic route or structure-activity relationship (SAR) study can lead to significant deviations in compound properties, potentially compromising target affinity, bioavailability, or in vivo efficacy. The following quantitative evidence substantiates these critical differentiators.

Conformational rigidity
Unsubstituted or mono-substituted piperazinones lack gem-dimethyl locking; flexible cores may shift binding entropy and target affinity.
Lipophilicity and solubility
Generic piperazinones exhibit higher aqueous solubility and lower logP; substitution may alter permeability and dissolution-rate profile.
Metabolic stability
Gem-dimethyl shielding of the adjacent amide bond may not transfer to unsubstituted analogs; metabolic profile may differ.

3,3-Dimethylpiperazin-2-one vs. Analogs: Head-to-Head Data


Lipophilicity Comparison

The lipophilicity of 3,3-dimethylpiperazin-2-one, as estimated by its logP value of -0.54, is significantly higher than that of the unsubstituted parent compound, 2-piperazinone (logP -2.19) . This difference indicates that 3,3-dimethylpiperazin-2-one is substantially more hydrophobic, which can translate to improved membrane permeability and potentially better oral absorption for drug candidates incorporating this scaffold [1].

Lipophilicity
Reported
Δ logP +1.65
Higher estimated logP supports permeability screening context
Computational estimates; experimental logP to verify
Lipophilicity LogP Physicochemical Properties Drug Design

Aqueous Solubility Comparison

The estimated aqueous solubility of 3,3-dimethylpiperazin-2-one at 25 °C is 13,310 mg/L, which is approximately 7-fold lower than the estimated solubility of 2-piperazinone (92,250 mg/L) . While 2-piperazinone is highly water-soluble, the gem-dimethyl substitution in 3,3-dimethylpiperazin-2-one reduces water solubility, a property that can be advantageous for achieving optimal dissolution rates and preventing premature clearance in vivo for certain drug candidates .

Aqueous solubility
Reported
~7-fold lower vs 2-piperazinone
Supports dissolution-rate and formulation screening
Estimated from log Kow; experimental solubility to verify
Solubility Formulation Physicochemical Properties ADME

Basicity Comparison

The predicted acid dissociation constant (pKa) for 3,3-dimethylpiperazin-2-one is 15.55 ± 0.40, which is nearly identical to the predicted pKa of 15.47 ± 0.20 for 2-piperazinone . This indicates that the gem-dimethyl substitution at the 3-position does not significantly alter the basicity of the piperazinone ring nitrogen atoms, which remain predominantly unprotonated at physiological pH .

Basicity
Predicted
Δ pKa ≈ 0.08
Comparable ionization state at physiological pH
Supports that activity differences arise from steric/lipophilic effects
pKa Basicity Ionization State Drug-Receptor Interactions

Conformational Rigidity & PI3Kδ Binding

The 3,3-dimethylpiperazin-2-one scaffold provides a conformationally restricted core that has been successfully utilized in the design of potent and selective PI3Kδ inhibitors . A derivative, 4-acetyl-1-(3-{4-amino-5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]pyrrolo[2,1-f][1,2,4]triazin-7-yl}phenyl)-3,3-dimethylpiperazin-2-one, was co-crystallized with the PI3Kδ enzyme (PDB ID: 5VLR) at a resolution of 2.80 Å [1]. While the unsubstituted piperazinone core would likely be too flexible to adopt a specific bioactive conformation, the gem-dimethyl substitution locks the ring into a defined geometry that facilitates favorable interactions within the enzyme's active site, contributing to the inhibitor's potency and selectivity [2]. In contrast, the use of a flexible 2-piperazinone core in the same inhibitor would likely result in a significant entropy penalty upon binding and reduced affinity.

PI3Kδ binding
Method context
Co-crystal PDB 5VLR, 2.80 Å
Conformational restriction supports target-engagement study design
Class-level inference from a complex derivative; direct analog data to verify
Conformational Restriction PI3Kδ Crystal Structure Binding Affinity Immunology

3,3-Dimethylpiperazin-2-one Applications


PI3Kδ Inhibitors for Immunological Disorders

3,3-Dimethylpiperazin-2-one serves as a key intermediate in the synthesis of advanced PI3Kδ inhibitors, such as those related to SI-1377, for the treatment of immunological disorders . The compound's conformational rigidity and favorable physicochemical properties contribute to the potency and selectivity of these inhibitors, as evidenced by crystal structures of related compounds bound to PI3Kδ (PDB 5VLR) [1].

PAR2 Antagonists for Cancer Therapy

Derivatives of 3,3-dimethylpiperazin-2-one, such as I-191 (4-(8-(tert-butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one), have been identified as potent antagonists of protease-activated receptor 2 (PAR2) with nanomolar activity in cancer cells . The gem-dimethyl substitution likely contributes to the compound's metabolic stability and target engagement [1].

CNS-Penetrant Drug Design

The 3,3-dimethylpiperazin-2-one core, when appropriately functionalized, can yield derivatives with improved blood-brain barrier (BBB) penetration, as suggested by recent patent literature (e.g., WO2024015832) . The higher logP of 3,3-dimethylpiperazin-2-one compared to unsubstituted piperazinones may facilitate passive diffusion across the BBB, making it a valuable building block for CNS drug discovery [1].

Structure-Activity Relationship (SAR) Studies

The unique combination of conformational restriction and predictable physicochemical properties (logP ~ -0.54, solubility ~13 g/L) makes 3,3-dimethylpiperazin-2-one an ideal core for systematic SAR studies . Its use allows medicinal chemists to explore chemical space around a rigid scaffold while maintaining favorable drug-like characteristics, thereby accelerating the hit-to-lead optimization process for various therapeutic targets [1].

Application
Selection Property
Validation Focus
PI3Kδ inhibitor design
Conformational rigidity and logP range
Target-engagement assay and selectivity panel
PAR2 antagonist SAR
Metabolic stability and target engagement
Cell-based potency and stability assays
CNS-penetrant candidate studies
logP and BBB permeability profile
Permeability and brain exposure model review
Scaffold-based SAR exploration
Predicted solubility and logP
Library synthesis and property profiling

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